REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[O:7][C:8]2[C:13]([C:14](=O)[CH:15]=1)=[CH:12][CH:11]=[C:10]([NH:17]CC1C=CC=CC=1)[C:9]=2[N+:25]([O-])=O)=[O:5])[CH3:2].Cl>C(O)C.[Pd]>[CH2:1]([O:3][C:4]([CH:6]1[CH2:15][CH2:14][C:13]2[C:8](=[C:9]([NH2:25])[C:10]([NH2:17])=[CH:11][CH:12]=2)[O:7]1)=[O:5])[CH3:2]
|
Name
|
ethyl-7-benzylamino-8-nitro-4-oxo-4H-chromene-2-carboxylate
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Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1OC2=C(C(=CC=C2C(C1)=O)NCC1=CC=CC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
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Details
|
The catalyst was filtered through diatomaceous earth and solvent
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Type
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CUSTOM
|
Details
|
was removed under vacuum
|
Type
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DISSOLUTION
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Details
|
The residue was dissolved in EtOAc (100 mL)
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1OC2=C(C(=CC=C2CC1)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 684 mg | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |